(R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine is a chiral amine compound characterized by its unique molecular structure, which includes a chloro-substituted aromatic ring and an ethanamine functional group. Its molecular formula is C₉H₁₂ClNO, and it has a molecular weight of approximately 185.651 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly due to its biological activity and ability to interact with various biological targets.
These reactions highlight its versatility in organic synthesis and pharmaceutical development.
(R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine has been studied for various biological activities, including:
These biological activities are linked to its ability to interact with specific receptors and enzymes within biological systems.
The synthesis of (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine typically involves several steps:
(R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine has several applications across different fields:
Studies focusing on the interactions of (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine reveal its binding affinities to various biological targets:
These interaction studies provide insights into the compound's mechanisms of action and potential therapeutic applications.
Several compounds share structural similarities with (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| 2-Chloro-1-(4-methoxyphenyl)ethanone | 2196-99-8 | 0.98 | Ketone instead of amine |
| 2-Chloro-1-(3-methoxyphenyl)ethanone | 82772-51-8 | 0.98 | Different methoxy position |
| (R)-1-(2-Chloro-4-methoxyphenyl)ethanamine | 2250243-62-8 | 0.97 | Variations in substitution patterns |
| (S)-1-(2-Chloro-6-methylpyridin-4-yl)ethanamine | 1270273-66-9 | 0.95 | Pyridine ring instead of phenyl |
These compounds illustrate variations in functional groups and substitution patterns while maintaining structural similarities that may influence their biological activities and applications.